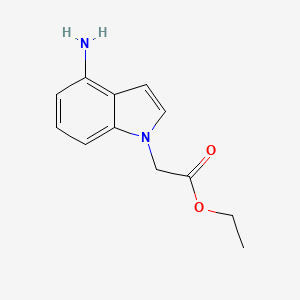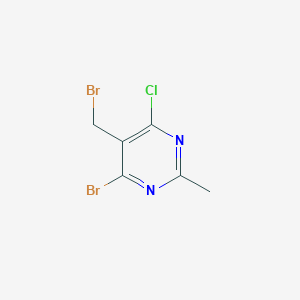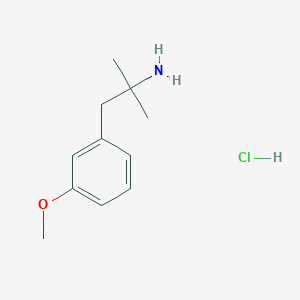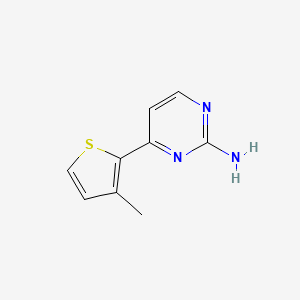
4-(3-Methylthiophen-2-yl)pyrimidin-2-amine
Overview
Description
4-(3-Methylthiophen-2-yl)pyrimidin-2-amine is a heterocyclic compound that incorporates both a thiophene and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
The primary target of 4-(3-Methyl-2-thienyl)-2-pyrimidinamine, also known as Tiagabine, is the GABA transporter 1 (GAT1) . GAT1 is responsible for the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft into the presynaptic neuron . By targeting GAT1, Tiagabine increases the concentration of GABA in the synaptic cleft, enhancing its inhibitory effects .
Mode of Action
Tiagabine acts by inhibiting the reuptake of GABA by GAT1 . This inhibition prevents the removal of GABA from the synaptic cleft, allowing it to continue exerting its inhibitory effects on the postsynaptic neuron . This results in an overall decrease in neuronal excitability, which can help control conditions characterized by excessive neuronal activity, such as seizures .
Biochemical Pathways
The action of Tiagabine primarily affects the GABAergic pathway . By inhibiting GAT1, Tiagabine increases the concentration of GABA in the synaptic cleft . GABA then binds to its receptors on the postsynaptic neuron, opening chloride channels and hyperpolarizing the neuron . This makes the neuron less likely to fire, thereby reducing neuronal excitability .
Pharmacokinetics
Tiagabine exhibits high bioavailability (90-95%) and is primarily metabolized by the liver via the CYP450 system, particularly CYP3A . The onset of action occurs approximately 45 minutes after administration, and the elimination half-life is between 5-8 hours . The drug is excreted via both fecal (63%) and renal (25%) routes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylthiophen-2-yl)pyrimidin-2-amine typically involves the reaction of 3-methylthiophene-2-carbaldehyde with guanidine under basic conditions. The reaction proceeds through a cyclization process to form the pyrimidine ring. The detailed steps are as follows:
Starting Materials: 3-methylthiophene-2-carbaldehyde and guanidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol.
Cyclization: The intermediate formed undergoes cyclization to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using appropriate industrial equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylthiophen-2-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Methylthiophen-2-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine: This compound has an additional thiophene ring, which may enhance its biological activity.
Pyrazolo[3,4-d]pyrimidine: This compound has a similar pyrimidine core but with different substituents, leading to distinct biological properties.
Thiophene derivatives: Compounds such as 2-butylthiophene and 2-octylthiophene are used in similar applications but have different structural features.
Uniqueness
4-(3-Methylthiophen-2-yl)pyrimidin-2-amine is unique due to its specific combination of a thiophene and a pyrimidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(3-methylthiophen-2-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-6-3-5-13-8(6)7-2-4-11-9(10)12-7/h2-5H,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQZSGNHBBJFAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NC(=NC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


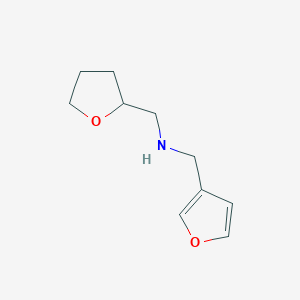
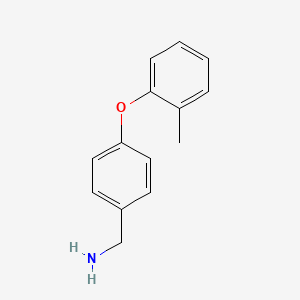
![Ethyl (41S,13AR)-13A-ethyl-2,3,41,5,6,13A-hexahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B3158215.png)
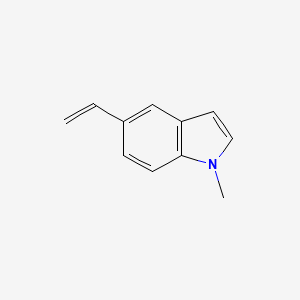
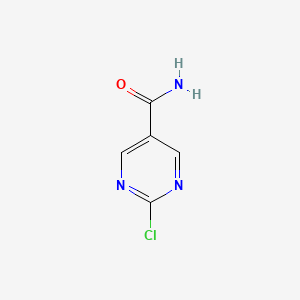
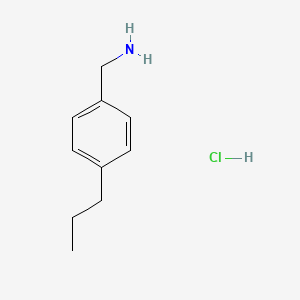
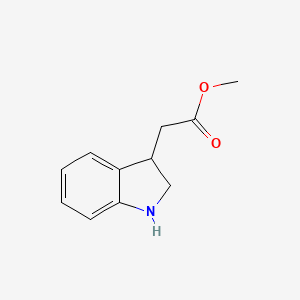


![4-Fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3158265.png)
![2-Oxazolidinone, 3-[3-fluoro-4-[6-(1-methyl-1H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-[(phosphonooxy)methyl]-, (5R)-](/img/structure/B3158276.png)
